
N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a sulfonyl group and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminomethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4-Methylphenyl)sulfonyl)methyl)pyridin-2-amine
- N-((4-Methoxyphenyl)sulfonyl)methyl)pyridin-2-amine
- N-((4-Fluorophenyl)sulfonyl)methyl)pyridin-2-amine
Uniqueness
N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially leading to different pharmacological profiles.
Propriétés
Formule moléculaire |
C12H11ClN2O2S |
|---|---|
Poids moléculaire |
282.75 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)sulfonylmethyl]pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2O2S/c13-10-4-6-11(7-5-10)18(16,17)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15) |
Clé InChI |
VTZZQHHHYOTIOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NCS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
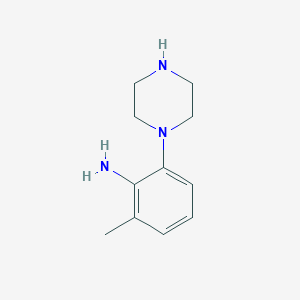
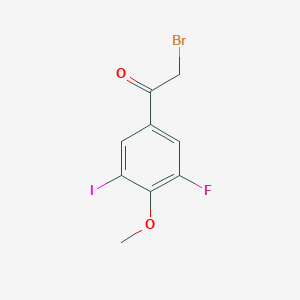


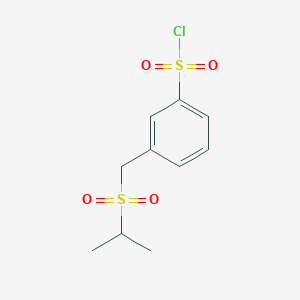
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
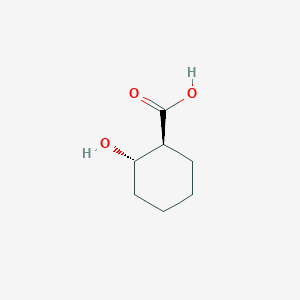
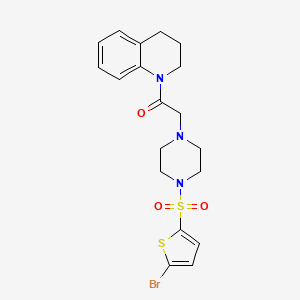
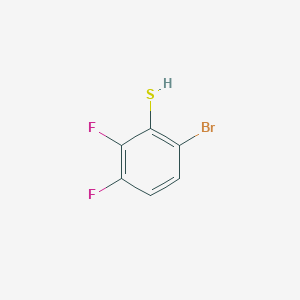
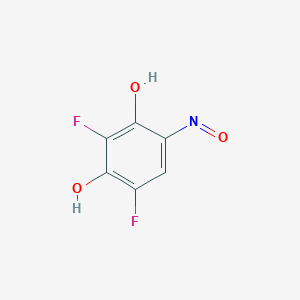
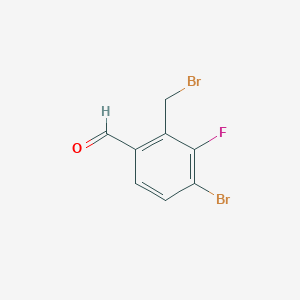
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
